molecular formula C8H4ClNOS B1422460 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 387819-41-2

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B1422460
CAS No.: 387819-41-2
M. Wt: 197.64 g/mol
InChI Key: GCOQDKNKQAPKGU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex bicyclic architecture. The compound's complete International Union of Pure and Applied Chemistry designation as this compound precisely describes the positioning of functional groups within the fused ring system. The structural framework consists of a thieno[3,2-b]pyridine core where the thiophene ring is fused to the pyridine ring through positions 3 and 2, creating a rigid planar bicyclic system.

Constitutional isomerism within the thienopyridine family presents six distinct structural arrangements, each characterized by different annulation modes between thiophene and pyridine rings. The formation of thienopyridine systems results in four primary isomers: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-c]pyridine, formed through fusion at the 2- or 5-positions of thiophene. Additionally, fusion at the 3- and 4-positions of thiophene creates two additional isomeric thienopyridines, namely thieno[3,4-b]pyridine and thieno[3,4-c]pyridine. The thieno[3,2-b]pyridine framework of the target compound represents one of the most extensively studied constitutional isomers due to its stability and synthetic accessibility.

The International Chemical Identifier representation provides unambiguous structural identification through the string InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H, which completely describes the connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key GCOQDKNKQAPKGU-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

Structural Parameter Value Reference
Molecular Formula C8H4ClNOS
Molecular Weight 197.64 g/mol
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 387819-41-2
International Chemical Identifier Key GCOQDKNKQAPKGU-UHFFFAOYSA-N

X-ray Crystallographic Studies of Planar Thienopyridine Systems

Crystallographic investigations of thienopyridine systems reveal fundamental insights into their solid-state organization and intermolecular interactions. Research on related thienopyridine compounds demonstrates that these heterocyclic systems exhibit extensive planarity, which facilitates strong intermolecular interactions including hydrogen bonding and π-stacking arrangements. The planar nature of thienopyridine scaffolds contributes significantly to their crystalline packing behavior, with studies indicating that these compounds tend to form tightly packed crystal structures due to their extensive intermolecular attractive forces.

Structural analysis of thienopyridine derivatives through X-ray crystallography has revealed critical information about bond lengths, angles, and conformational preferences. In the case of related thieno[3,2-c]pyridine systems, crystallographic studies have demonstrated that the dihedral angle between planar thiophene rings and substituent moieties can vary significantly depending on steric interactions. The tetrahydropyridine rings in such systems adopt half-chair conformations, as evidenced by puckering parameters and specific geometric measurements.

The crystal packing of thienopyridine compounds is characterized by intermolecular hydrogen bonding patterns and π-π stacking interactions. Studies on similar heterocyclic systems have shown that carbonyl groups can participate in hydrogen bonding with nitrogen-hydrogen groups to form dimeric structures, with nitrogen-oxygen distances typically ranging from 2.846 to 2.863 Angstroms. Additionally, sulfur-sulfur contacts conforming to chalcogen-chalcogen interactions have been observed, with distances around 3.296 Angstroms.

The disruption of crystal packing in thieno[2,3-b]pyridine systems has been studied extensively to understand structure-solubility relationships. These investigations reveal that the extensive planarity of thienopyridine molecules enables tight packing through intermolecular attractive forces, resulting in elevated melting points that reflect high crystal packing energy. The correlation between crystal packing energy and poor solubility has been established through systematic structural modifications that introduce steric bulk to disrupt intermolecular interactions.

Computational Modeling of Electronic Structure (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of thienopyridine systems. Computational studies utilizing the Becke three-parameter Lee-Yang-Parr functional have been extensively employed to determine optimized geometries, electronic properties, and spectroscopic characteristics of heterocyclic compounds containing thieno[3,2-b]pyridine frameworks. These calculations incorporate bulk solvent effects and provide accurate predictions of molecular behavior under various environmental conditions.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels in thienopyridine systems have been systematically investigated through Time-Dependent Density Functional Theory approaches. Research on related thieno[3,2-b]thiophene compounds has demonstrated that Highest Occupied Molecular Orbital energies typically range from -5.05 to -2.64 electron volts, depending on substituent effects and molecular configuration. The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital levels provides critical information about electronic excitation properties and potential applications in optoelectronic devices.

Computational analysis has revealed that electron-withdrawing substituents, such as chlorine atoms, significantly influence the electronic structure of thienopyridine systems. Studies on electrochromic polymers derived from thieno[3,2-b]thiophene units demonstrate that functionalization with electron-withdrawing groups decreases both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels while contracting the band gap. The incorporation of chlorine substituents at specific positions within the thienopyridine framework modulates the electronic distribution and affects the overall molecular stability.

Time-Dependent Density Functional Theory calculations have been employed to predict absorption spectra and electronic transitions in thienopyridine derivatives. These computational approaches enable the identification of major electronic transitions and provide insights into the relationship between molecular structure and optical properties. The calculations reveal that structural planarity significantly influences the electronic coupling between different molecular segments, affecting both absorption wavelengths and oscillator strengths.

Electronic Property Typical Range Reference
Highest Occupied Molecular Orbital Energy -5.05 to -2.64 eV
Absorption Maximum 350-430 nm
Molar Absorptivity 2,869-31,564 L mol⁻¹ cm⁻¹
Energy Gap Reduction 0.35-0.79 eV (with donors)

Tautomeric Behavior and Conformational Dynamics

The conformational dynamics of thienopyridine systems involve complex interactions between electronic effects, steric constraints, and intermolecular forces. Computational studies have identified multiple conformational isomers for related thienopyridine derivatives, arising from different relative arrangements of functional groups and their interactions with the heterocyclic core. These conformational variations can exhibit significantly different electronic structures and degrees of conjugation, leading to distinct optical and chemical properties.

Tautomeric equilibria in thienopyridine systems are influenced by the positioning of electron-withdrawing and electron-donating substituents. Research on thieno[3,2-b]thiophene derivatives has demonstrated that compounds can exist in multiple isomeric forms, with energy differences between isomers ranging from minimal to several kilocalories per mole. The relative stability of different tautomeric forms depends on intramolecular hydrogen bonding patterns, electronic delocalization, and steric interactions between substituents.

The rotational barriers around carbon-carbon and carbon-nitrogen bonds in thienopyridine systems have been investigated through computational methods. Studies reveal that dihedral angles between aromatic rings and substituent groups can vary significantly, with typical values ranging from 15.8 to 21.3 degrees depending on the specific molecular architecture. These conformational preferences directly influence the extent of electronic conjugation and affect molecular properties such as absorption spectra and reactivity patterns.

Dynamic behavior in solution involves rapid interconversion between conformational states, with energy barriers typically ranging from 10 to 30 kilocalories per mole. The conformational flexibility of thienopyridine systems is constrained by the rigidity of the bicyclic core, which maintains planarity while allowing rotation around exocyclic bonds. This structural characteristic enables selective conformational control through strategic substituent placement and provides opportunities for designing molecules with specific electronic and steric properties.

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOQDKNKQAPKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679094
Record name 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387819-41-2
Record name 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the chlorination of thieno[3,2-b]pyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and formylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted thieno[3,2-b]pyridines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promising anticancer activity by inhibiting specific enzymes involved in cancer progression.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPC-3 (Prostate)2.08CYP17 enzyme inhibition
Benzothieno[2,3-c]pyridinesMCF-7 (Breast)4.0 - 37.0Apoptosis induction
Other ThienopyridinesUO-31 (Renal)VariableCell cycle arrest

Enzyme Inhibition

This compound has been identified as an inhibitor of the CYP17 enzyme, which is crucial in steroidogenesis and implicated in prostate cancer. Inhibiting this enzyme can lead to decreased testosterone production, which is beneficial in treating hormone-sensitive cancers.

Material Science

The compound's unique structure allows it to serve as a building block for synthesizing novel materials and compounds with specific electronic properties. Research indicates potential applications in developing new agrochemicals and functional materials.

Research indicates that this compound interacts with various biological targets, modulating their activity and influencing biochemical pathways. Notable findings include:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of human cancer cell lines effectively.
  • Mechanism of Action : The interaction with CYP17 leads to significant reductions in tumor growth rates in preclinical models.

Prostate Cancer Model

In a preclinical study using mouse models for prostate cancer, treatment with derivatives of 7-Chlorothieno[3,2-b]pyridine demonstrated significant tumor size reduction and proliferation rate inhibition comparable to established therapies like abiraterone.

Cell Cycle Analysis

Flow cytometry analyses revealed that treatment with this compound resulted in G1 phase arrest in PC-3 cells, indicating its potential to disrupt normal cell cycle progression and induce apoptosis.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of compounds similar to 7-Chlorothieno[3,2-b]pyridine have shown good oral bioavailability and metabolic stability. However, safety assessments indicate potential irritations upon contact with skin or eyes, necessitating careful handling during laboratory work.

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

The structural and functional diversity of thienopyridine derivatives allows for nuanced comparisons with 7-chlorothieno[3,2-b]pyridine-2-carbaldehyde. Below is an analysis of key analogs:

Functional Group Variations
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 387819-41-2 C₈H₄ClNOS -CHO (C2), -Cl (C7) 197.64 USP13 inhibitor synthesis, aldehyde reactivity
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid 596793-57-6 C₈H₄ClNO₂S -COOH (C2), -Cl (C7) 213.64 Enhanced solubility, metal chelation
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate 83179-01-5 C₁₀H₈ClNO₂S -COOEt (C6), -Cl (C7) 241.69 Ester hydrolysis, prodrug design
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde 152420-81-0 C₈H₄ClNOS -CHO (C3), -Cl (C5) 197.64 Altered reactivity due to substituent positions

Key Observations :

  • Positional Isomerism: The placement of the chlorine and aldehyde groups significantly impacts reactivity. For example, 5-chlorothieno[3,2-b]pyridine-3-carbaldehyde (CAS: 152420-81-0) exhibits distinct electronic effects compared to the 7-chloro-2-carbaldehyde derivative, influencing its interactions in metal-complexation reactions .
Structural Analogues with Heteroatom Variations
Compound Name CAS Number Molecular Formula Core Structure Key Differences Applications References
7-Chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde 1346447-08-2 C₈H₆ClNO₃ Dioxino-pyridine Oxygen atoms in ring Photostability, fluorescence applications
5,7-Dichlorothieno[3,2-b]pyridine 74695-44-6 C₇H₃Cl₂NS Thienopyridine Additional -Cl at C5 Enhanced electrophilicity, halogen bonding

Key Observations :

  • Oxygen vs. Sulfur Rings: The dioxino-pyridine analog (CAS: 1346447-08-2) replaces sulfur with oxygen in the fused ring, reducing aromaticity and altering electronic properties. This compound exhibits improved photostability, making it suitable for optical materials .
  • Halogenation Effects: 5,7-Dichlorothieno[3,2-b]pyridine (CAS: 74695-44-6) shows increased electrophilicity due to dual chlorine substitution, enhancing its reactivity in Suzuki-Miyaura couplings .

Table 3. Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Product Reference
This compound Suzuki-Miyaura Coupling 82 Biaryl derivatives
7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Esterification 75 Ethyl ester prodrug
5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde Aldol Condensation 68 α,β-Unsaturated aldehydes

Key Trends :

  • The 2-carbaldehyde derivative exhibits superior yields in Suzuki-Miyaura couplings compared to carboxylate or ester analogs, likely due to the aldehyde's electron-withdrawing effect stabilizing palladium intermediates .
  • Carboxylic acid derivatives are more suited for prodrug synthesis via esterification, leveraging their solubility for in vivo delivery .

Biological Activity

7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a significant compound in medicinal chemistry, particularly known for its biological activities related to cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₄ClNOS
  • CAS Number : 387819-41-2
  • Molecular Weight : 197.64 g/mol
  • Purity : Typically >95% in research applications .

This compound primarily acts as an inhibitor of Ubiquitin-specific protease 7 (USP7), an enzyme involved in regulating protein degradation through the ubiquitin-proteasome pathway. By inhibiting USP7, this compound can stabilize various proteins, including p53, a crucial tumor suppressor, thereby promoting apoptosis in cancer cells .

Anticancer Properties

The compound has shown potential in cancer therapy by:

  • Stabilizing p53 : Enhancing the levels of p53 leads to increased apoptosis in tumor cells .
  • Inhibiting USP7 : This inhibition disrupts the survival pathways of cancer cells by preventing the degradation of pro-apoptotic factors .

Enzyme Inhibition

Research indicates that this compound selectively inhibits USP7 with significant potency. The binding affinity and selectivity can be attributed to its structural features that allow it to interact with the active site of USP7 effectively .

Case Studies

  • Study on USP7 Inhibition :
    • A study demonstrated that this compound effectively increased p53 levels in engineered RKO cells through a luciferase reporter assay, indicating its role in enhancing tumor suppressor activity .
  • In Vivo Efficacy :
    • In vivo studies have shown that compounds similar to this compound exhibit reduced tumor growth rates in xenograft models when administered at specific dosages .

Data Table

PropertyValue
IUPAC NameThis compound
CAS Number387819-41-2
Molecular Weight197.64 g/mol
Purity>95%
Mechanism of ActionUSP7 inhibition
Biological ActivityAnticancer, enzyme inhibition

Q & A

Basic: What are the optimal synthetic routes for 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves cyclization of precursor halogenated thiophenes with pyridine derivatives. For example, phosphorus pentachloride (PCl₅) is a common chlorinating agent in similar aldehyde syntheses (e.g., modified procedures for quinoline-3-carbaldehydes ). Key parameters include:

  • Temperature control (35–110°C, based on analogous thienopyridines ).
  • Solvent selection (e.g., dichloromethane for intermediates, as seen in related pyridine syntheses ).
  • Purification via column chromatography or recrystallization to achieve >98% purity (GC recommended ).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • GC analysis for purity assessment (>97% threshold ).
  • NMR spectroscopy (¹H/¹³C) to confirm the aldehyde group and fused-ring structure.
  • Mass spectrometry (MS) for molecular weight verification (expected m/z ~213–214, based on similar thienopyridines ).
  • Melting point determination (reference range: 35–110°C ).

Advanced: How can this compound serve as a building block for heterocyclic systems in medicinal chemistry?

Methodological Answer:
The aldehyde group enables nucleophilic additions (e.g., condensation with amines to form Schiff bases) and cross-coupling reactions. For example:

  • Palladium-catalyzed cyanation or Suzuki-Miyaura coupling, as demonstrated in studies on 7-chlorothieno[3,2-b]pyridine derivatives .
  • Structural analogs (e.g., furopyridine-carbaldehydes) show antimicrobial and anticancer activity, suggesting potential bioisosteric replacement strategies .

Advanced: How to resolve contradictions in reaction yields reported across different synthetic protocols?

Methodological Answer:
Discrepancies often arise from byproduct formation (e.g., incomplete cyclization or halogenation). Mitigation strategies include:

  • Byproduct analysis via LC-MS to identify undesired intermediates.
  • Optimization studies (varying stoichiometry, catalysts, or reaction time), as performed for palladium-catalyzed reactions in similar scaffolds .
  • Computational modeling (DFT) to predict thermodynamic favorability of pathways .

Advanced: What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) are effective for cyanation or arylations. Key considerations:

  • Solvent systems : Use DMF or THF for solubility .
  • Temperature : 80–120°C to balance reactivity and stability of the aldehyde group.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases, as validated in analogous pyrimidine syntheses .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards ).
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : 0–6°C in airtight containers to prevent degradation (as per thienopyridine storage guidelines ).

Advanced: How does the fused-ring system influence its electronic properties and reactivity?

Methodological Answer:
The thieno[3,2-b]pyridine core confers:

  • Electron-deficient character due to the pyridine ring, enhancing electrophilic substitution at the 2-carbaldehyde position.
  • Conjugation effects , studied via UV-Vis and cyclic voltammetry in related compounds .
  • Steric effects from the fused rings, requiring bulky ligands in catalytic systems to avoid steric hindrance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Reactant of Route 2
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde

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